An In-depth Technical Guide to the Chemical Properties of Methyl Tetracosanoate
An In-depth Technical Guide to the Chemical Properties of Methyl Tetracosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated fatty acid methyl ester with the chemical formula C25H50O2.[1][2] As a long-chain fatty acid ester, it is a subject of interest in various scientific disciplines, including lipidomics, metabolic research, and materials science. This technical guide provides a comprehensive overview of the chemical properties of methyl tetracosanoate, detailed experimental protocols for their determination, and an exploration of its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical and Physical Properties
The fundamental chemical and physical properties of methyl tetracosanoate are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, characterization, and application in experimental settings.
Table 1: General Properties of Methyl Tetracosanoate
| Property | Value | Source |
| IUPAC Name | methyl tetracosanoate | [1] |
| Synonyms | Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME | [2][3] |
| CAS Number | 2442-49-1 | [2][4] |
| Molecular Formula | C25H50O2 | [1][2] |
| Appearance | White solid/powder or crystals | [4][5] |
Table 2: Physical Properties of Methyl Tetracosanoate
| Property | Value | Source |
| Molecular Weight | 382.66 g/mol | [2][6] |
| Melting Point | 58-60 °C | [4][5][6][7] |
| Boiling Point | 419-420 °C at 760 mmHg; 232 °C at 4 mmHg | [4][8] |
| Density | 0.8791 g/cm³ (estimate) | [8] |
| Flash Point | 210 °C (410 °F) | [4] |
| logP (o/w) | 11.485 (estimated) | [4] |
Table 3: Solubility of Methyl Tetracosanoate
| Solvent | Solubility | Source |
| Water | Insoluble (1.116e-006 mg/L at 25 °C, est.) | [4] |
| Alcohol | Soluble | [4] |
| Ether | Soluble | [3] |
| Chloroform (B151607) | Slightly Soluble | [3] |
| Ethyl Acetate | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the chemical and physical properties of methyl tetracosanoate.
Determination of Melting Point
The melting point of methyl tetracosanoate can be determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of finely powdered methyl tetracosanoate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Determination of Boiling Point
The boiling point at reduced pressure can be determined using a micro-boiling point or Thiele tube method.
Methodology (Thiele Tube):
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Sample Preparation: A small amount of methyl tetracosanoate is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Heating is discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of methyl tetracosanoate.
Methodology:
-
Sample Preparation: 5-10 mg of methyl tetracosanoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: The spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run. Expected signals include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the terminal methyl group of the fatty acid chain (~0.88 ppm), a triplet for the methylene (B1212753) group adjacent to the carbonyl (~2.3 ppm), and a large multiplet for the remaining methylene protons in the alkyl chain (~1.25 ppm).
-
¹³C NMR: A standard carbon experiment is run. Expected signals include a peak for the carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and multiple signals for the carbons of the long alkyl chain.
-
-
Data Processing: The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of methyl tetracosanoate.
Methodology:
-
Sample Preparation: The sample containing methyl tetracosanoate is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is typically employed.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of ~150 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of ~300 °C, held for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: The retention time of the peak corresponding to methyl tetracosanoate is determined. The mass spectrum is analyzed for characteristic fragment ions, such as the molecular ion (m/z 382) and fragments resulting from McLafferty rearrangement and cleavage of the alkyl chain.
Biological Activity and Signaling Pathways
Recent studies have indicated that methyl tetracosanoate possesses anti-diabetic properties.[9] It has been shown to enhance glucose uptake in adipocytes, suggesting its potential role in modulating insulin (B600854) signaling pathways.[9]
Insulin Signaling Pathway and Methyl Tetracosanoate
Methyl tetracosanoate has been observed to promote the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K).[2] This activation of the PI3K pathway is a critical step in the insulin signaling cascade, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Furthermore, methyl tetracosanoate has been shown to increase the mRNA expression of GLUT4.[2] The enhanced presence and translocation of GLUT4 facilitate the uptake of glucose from the bloodstream into cells, thereby contributing to the regulation of blood glucose levels.
Below is a diagram illustrating the proposed mechanism of action of methyl tetracosanoate on the insulin signaling pathway.
Experimental Workflow for Investigating Biological Activity
The following workflow outlines a general approach to studying the effects of methyl tetracosanoate on glucose uptake in an adipocyte cell line (e.g., 3T3-L1).
Conclusion
Methyl tetracosanoate is a well-characterized long-chain fatty acid methyl ester with defined chemical and physical properties. This guide has provided a detailed summary of these properties, along with standardized experimental protocols for their determination. Furthermore, the emerging role of methyl tetracosanoate in modulating the insulin signaling pathway highlights its potential as a molecule of interest in metabolic research and drug development. The provided diagrams and workflows offer a conceptual framework for further investigation into its biological mechanisms. This comprehensive technical guide serves as a foundational resource for scientists and researchers working with methyl tetracosanoate.
References
- 1. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
